molecular formula C5H4F3NO2 B2959396 (3-(Trifluoromethyl)isoxazol-5-yl)methanol CAS No. 93498-41-0

(3-(Trifluoromethyl)isoxazol-5-yl)methanol

Cat. No. B2959396
CAS RN: 93498-41-0
M. Wt: 167.087
InChI Key: SDBWSJXWRRQFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-(Trifluoromethyl)isoxazol-5-yl)methanol” is a chemical compound with the molecular formula C5H4F3NO2 . It’s not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “(3-(Trifluoromethyl)isoxazol-5-yl)methanol” can be represented by the InChI code 1S/C5H4F3NO2/c6-5(7,8)4-1-3(2-10)11-9-4/h1,10H,2H2 . The molecular weight of this compound is 167.087.

Scientific Research Applications

Synthesis of Isoxazoles

  • 5-Amino-3-(pyrrol-2-yl)isoxazoles were selectively prepared using hydroxylamine in methanol, demonstrating the role of methanol in the synthesis of isoxazole derivatives (Sobenina et al., 2005).

Cytotoxic Activity Studies

  • Isoxazole derivatives, synthesized using methanol, were screened for cytotoxic activity against various human cancer cell lines, suggesting potential therapeutic applications (Rao et al., 2014).

Corrosion Inhibition

  • Isoxazole derivatives were found to be efficient mixed-type corrosion inhibitors for mild steel in acidic solutions, highlighting their application in corrosion prevention (Sadeghzadeh et al., 2021).

Copper Surface Protection

  • Isoxazole-based inhibitors were used to protect copper in sulfuric acid solution, showcasing their utility in material science and metal protection (Khezri et al., 2020).

Supramolecular Networks Study

  • Investigation of supramolecular networks in isoxazole compounds demonstrated significant differences in intermolecular interactions based on molecular substitutions, valuable for materials science and crystallography (Rajalakshmi et al., 2012).

Future Directions

Isoxazole, a five-membered heterocyclic moiety found in many commercially available drugs, has enormous significance in the field of drug discovery . Therefore, it’s imperative to develop new eco-friendly synthetic strategies and design new isoxazole derivatives based on the most recent knowledge . This could lead to the development of clinically viable drugs using this information .

properties

IUPAC Name

[3-(trifluoromethyl)-1,2-oxazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)4-1-3(2-10)11-9-4/h1,10H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBWSJXWRRQFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Trifluoromethyl)isoxazol-5-yl)methanol

Synthesis routes and methods I

Procedure details

To a solution of hydroxylamine hydrochloride (0.694 g 0.010 mol, 1 equ) and 0.02 g sodium hydroxide in 25 mL methanol was added 5-(tert-butyldimethylsilyloxy)-1,1,1-trifluoropent-3-yn-2-one (2.66 g 0.010 mol, 1 equ) and the mixture was heated to reflux for 3 h. The reaction mixture was extracted with ethyl acetate and purified by chromatography on silica gel (50 g) using a gradient of heptane:ethyl acetate=9:1 to 1:1. to yield 0.524 g of the title compound as colorless oil, MS 167(M)+.
Quantity
0.694 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
5-(tert-butyldimethylsilyloxy)-1,1,1-trifluoropent-3-yn-2-one
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of triethylamine (5.35 ml, 38.6 mmol) in toluene (15 ml) was added dropwise over 10 minutes to a solution of (Z)-2,2,2-trifluoro-N-hydroxyacetimidoyl bromide (71) (5.35 g, 19.3 mmol) and prop-2-yn-1-ol (72) (3.25 g, 57.9 mmol, TCI_JP) in toluene (37.5 ml) and stirred for 10 hours at room temperature. The reaction was quenched with H2O (30 ml), extracted with ethyl acetate (50 ml), washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give a crude product of (3-(trifluoromethyl)isoxazol-5-yl)methanol (73) (1.88 g, yield 47%) as a brown oil.
Quantity
5.35 mL
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
JS Poh, C García-Ruiz, A Zúñiga, F Meroni… - 2016 - repository.cam.ac.uk
All reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. Solvents were freshly distilled over sodium benzophenone …
Number of citations: 2 www.repository.cam.ac.uk
BA Chalyk, A Khutorianskyi, A Lysenko… - The Journal of …, 2019 - ACS Publications
A facile synthetic route toward either 3- or 5-fluoroalkyl-substituted isoxazoles or pyrazoles containing an additional functionalization site was developed and applied on a multigram …
Number of citations: 22 pubs.acs.org

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